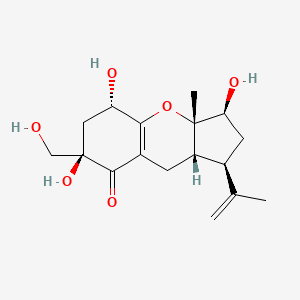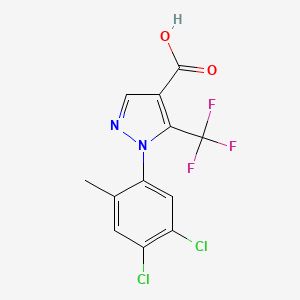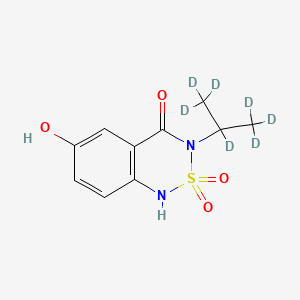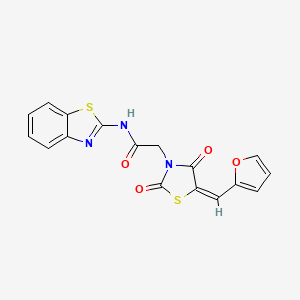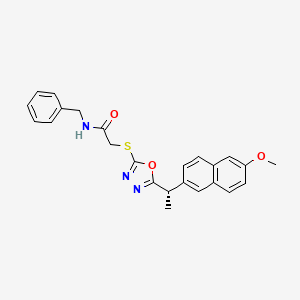
Dbm-mmaf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbm-mmaf: is a compound that combines a dibromomaleimide (Dbm) linker with monomethyl auristatin F (Mmaf), a potent antitubulin agent. This conjugate is primarily used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dbm-mmaf involves the conjugation of the Dbm linker to the Mmaf molecule. The Dbm linker is typically synthesized by treating dibromomaleic anhydride with an amine, followed by refluxing in acetic acid to induce ring closure . The Mmaf molecule is then attached to the Dbm linker using copper-free click chemistry, which ensures high efficiency and homogeneity in the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems helps in maintaining consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Dbm-mmaf undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomaleimide moiety can participate in substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The conjugate can undergo hydrolysis, leading to the formation of maleamic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are substituted maleimides.
Hydrolysis: The major products are maleamic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dbm-mmaf is used in the synthesis of antibody-drug conjugates, which are valuable tools in chemical biology for targeted drug delivery .
Biology: In biological research, this compound is used to study the effects of targeted cytotoxic agents on cancer cells. It helps in understanding the mechanisms of drug resistance and the development of more effective cancer therapies .
Medicine: this compound-based ADCs are used in clinical trials for the treatment of various cancers, including breast cancer and multiple myeloma. These conjugates have shown promising results in reducing tumor burden and improving patient outcomes .
Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies. Its high specificity and potency make it a valuable component in the formulation of new drugs .
Wirkmechanismus
Dbm-mmaf exerts its effects by targeting specific cancer cells through the antibody component of the ADC. Once bound to the cancer cell, the conjugate is internalized, and the Mmaf component is released. Mmaf disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis . The Dbm linker ensures stable attachment of Mmaf to the antibody, enhancing the overall efficacy of the ADC .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monomethyl Auristatin E (Mmae): Another potent antitubulin agent used in ADCs.
Maytansinoids: A class of cytotoxic agents used in ADCs.
Uniqueness of Dbm-mmaf: this compound offers several advantages over similar compounds:
Eigenschaften
Molekularformel |
C49H74Br2N6O11 |
|---|---|
Molekulargewicht |
1083.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H74Br2N6O11/c1-12-30(6)42(35(67-10)27-37(59)56-25-19-22-34(56)43(68-11)31(7)44(60)52-33(49(65)66)26-32-20-15-13-16-21-32)55(9)48(64)40(28(2)3)53-45(61)41(29(4)5)54(8)36(58)23-17-14-18-24-57-46(62)38(50)39(51)47(57)63/h13,15-16,20-21,28-31,33-35,40-43H,12,14,17-19,22-27H2,1-11H3,(H,52,60)(H,53,61)(H,65,66)/t30-,31+,33-,34-,35+,40-,41-,42-,43+/m0/s1 |
InChI-Schlüssel |
GZSVYZUXQREYGL-ZHOZFWKKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


